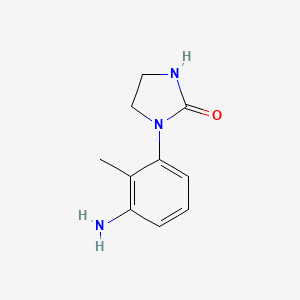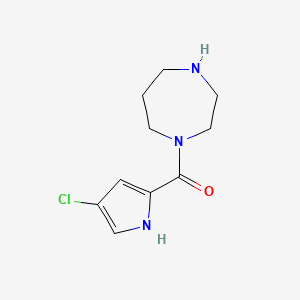
4-(苄氧基)吡啶-3-胺
描述
4-(Benzyloxy)pyridin-3-amine is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzyloxy)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环化合物的合成
“4-(苄氧基)吡啶-3-胺”可用于合成杂环化合物,如1H-吡唑并[3,4-b]吡啶 . 这些化合物呈现两种可能的互变异构体形式:1H-和2H-异构体 . N1、C3、C4、C5和C6位置上存在的取代基的多样性以及用于合成它们的合成方法(从预先形成的吡唑或吡啶开始)都很有意义 .
生物医学应用
使用“4-(苄氧基)吡啶-3-胺”合成的1H-吡唑并[3,4-b]吡啶具有多种生物医学应用 . 由于它们与嘌呤碱基腺嘌呤和鸟嘌呤非常相似,因此引起了药物化学家的兴趣 .
抗肿瘤功效
使用“4-(苄氧基)吡啶-3-胺”合成的新型1,4,6-三取代吡唑并[3,4-b]吡啶在乳腺癌小鼠模型中显示出抗肿瘤功效 . 这些化合物在低μM水平(0.75–4.15 μΜ)表现出有效的体外抗增殖活性,而不影响正常细胞的增殖 .
金属离子、阴离子和氨基酸的化学传感器
使用“4-(苄氧基)吡啶-3-胺”合成的化合物也可作为金属离子、阴离子和氨基酸的分子化学传感器 .
发光体的构建
“4-(苄氧基)吡啶-3-胺”可用于构建发光体 ,发光体是在辐射激发时发射光的物质。
环氧化物水解酶催化
“4-(苄氧基)吡啶-3-胺”已被发现催化促炎介质白三烯B4生物合成的最后一步 .
氨基肽酶活性
“4-(苄氧基)吡啶-3-胺”也表现出氨基肽酶活性 ,这涉及从蛋白质或肽中去除氨基酸。
作用机制
Target of Action
Similar compounds have been known to interact with targets such as leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammation and cellular stress response pathways, respectively .
Mode of Action
It’s likely that the compound interacts with its targets through a process of binding at the active site, leading to modulation of the target’s activity . This can result in changes to cellular processes controlled by these targets.
Biochemical Pathways
Based on its potential targets, it may influence pathways related to inflammation and stress response . The downstream effects of these pathway modulations would depend on the specific cellular context.
Result of Action
The molecular and cellular effects of 4-(Benzyloxy)pyridin-3-amine’s action would depend on the specific targets it interacts with and the pathways it affects. Potential effects could include modulation of inflammation and stress response pathways, leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Benzyloxy)pyridin-3-amine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .
属性
IUPAC Name |
4-phenylmethoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-8-14-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMGCHYPHRQNEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651783 | |
| Record name | 4-(Benzyloxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040314-69-9 | |
| Record name | 4-(Benzyloxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea](/img/structure/B1518942.png)
amino}ethan-1-ol](/img/structure/B1518944.png)

![3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid](/img/structure/B1518947.png)


![3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518955.png)

![3-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline](/img/structure/B1518958.png)
![2-[3-(Methylcarbamoyl)phenoxy]acetic acid](/img/structure/B1518960.png)



